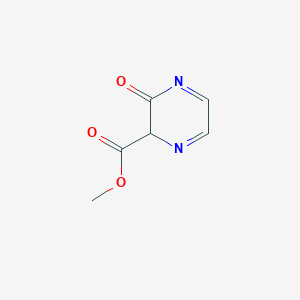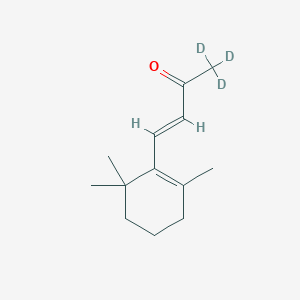
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is a deuterated analog of a compound commonly found in various chemical and biological studies. Deuterium, a stable isotope of hydrogen, is often used in compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, utilizing advanced reactors and separation techniques to isolate the desired deuterated product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is used to study reaction mechanisms and isotope effects. Deuterium labeling helps in tracing the pathways of chemical reactions.
Biology
In biological research, deuterated compounds are used to investigate metabolic processes and enzyme mechanisms. The incorporation of deuterium can provide insights into the dynamics of biological systems.
Medicine
In medicine, deuterated drugs are developed to improve the pharmacokinetic properties of existing drugs. Deuterium can enhance the stability and reduce the metabolism of drugs, leading to better therapeutic outcomes.
Industry
In the industrial sector, deuterated compounds are used in various applications, including material science and environmental studies. They are also employed in the development of new technologies and products.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one involves its interaction with molecular targets and pathways. Deuterium’s unique properties, such as its higher bond dissociation energy compared to hydrogen, can influence the compound’s reactivity and stability. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
- (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Uniqueness
The uniqueness of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one lies in its deuterium content. Deuterium substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
195.32 g/mol |
IUPAC Name |
(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2D3 |
InChI Key |
PSQYTAPXSHCGMF-APFIAUBDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


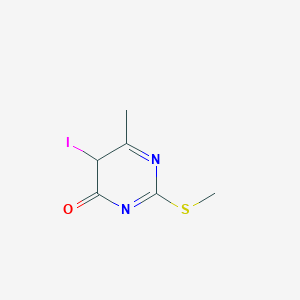
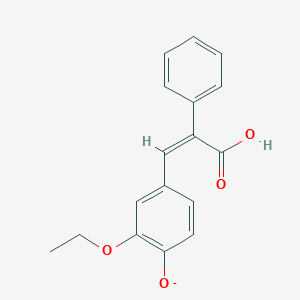
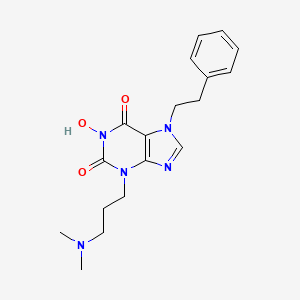

![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)

![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
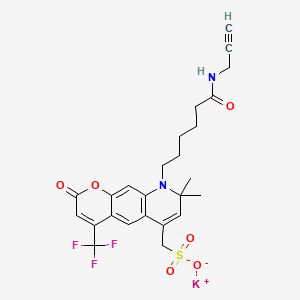
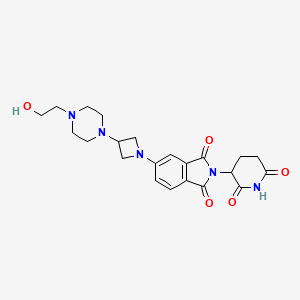
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
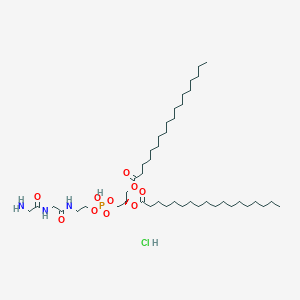
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
